molecular formula C11H12F3N5O B7190954 N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide

N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide

Cat. No.: B7190954
M. Wt: 287.24 g/mol
InChI Key: ZWILZHCZCUQHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoropropyl group and a carboxamide group

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O/c1-18-7-9(5-15-18)17-10(20)8-4-16-19(6-8)3-2-11(12,13)14/h4-7H,2-3H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILZHCZCUQHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN(N=C2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with trifluoropropyl group: The pyrazole ring is then subjected to a nucleophilic substitution reaction with a trifluoropropyl halide under basic conditions.

    Introduction of the carboxamide group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide, due to its ability to interact with biological targets in pests or weeds.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may result in different chemical properties and biological activities.

    N-(1-methylpyrazol-4-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide: This compound has a sulfonamide group, which can affect its solubility and reactivity compared to the carboxamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.